molecular formula C13H13BrN2O3 B14238403 (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid CAS No. 252026-09-8

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B14238403
CAS No.: 252026-09-8
M. Wt: 325.16 g/mol
InChI Key: ZHOLTNDTYQGXRY-LLVKDONJSA-N
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Description

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring substituted with a bromine atom and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by acylation to introduce the acetamido group. The final step involves the formation of the propanoic acid moiety through a series of reactions including esterification and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted indole.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield 3-(4-bromo-1H-indol-3-yl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between indole derivatives and biological macromolecules. Its bromine substitution makes it a useful probe in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-(4-chloro-1H-indol-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-acetamido-3-(4-iodo-1H-indol-3-yl)propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its halogen-substituted analogs and valuable for specific applications in research and industry.

Properties

CAS No.

252026-09-8

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)/t11-/m1/s1

InChI Key

ZHOLTNDTYQGXRY-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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